molecular formula C7H4ClN3O B152734 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one CAS No. 88820-44-4

7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one

Cat. No. B152734
CAS RN: 88820-44-4
M. Wt: 181.58 g/mol
InChI Key: AMXYHYWWWQIEMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one involves various strategies. For instance, the synthesis of NMDA glycine-site antagonists with a similar pyridazinoquinoline structure was achieved by modifying the alkyl substituent on the alpha-carbon, which affected the binding affinity. These analogues demonstrated improved drug-like properties, including cellular permeability, solubility, and oral absorption . Another approach involved the transformation of 7-chloro-1,2-dihydropyrimido[5,4-e]-as-triazine into disubstituted pyrimidotriazines through reactions with different nucleophiles, which included a series of hydrolysis, addition, and oxidation steps . Additionally, the synthesis of chlorinated imidazo and triazolopyridazine derivatives was performed, indicating that nucleophilic substitutions on these compounds are most facile at specific positions .

Molecular Structure Analysis

The molecular structure of chlorinated pyridazine analogs has been extensively studied. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and its structure was confirmed using various spectroscopic techniques, including IR, NMR, LC-MS, and XRD. The compound crystallized in the monoclinic crystal system with the space group P21/c. Density functional theory (DFT) calculations were performed to compare theoretical and experimental values, and the HOMO-LUMO energy gap along with global reactivity descriptors were determined. The structure exhibited intermolecular hydrogen bonding and a rare C-Cl...cg interaction .

Chemical Reactions Analysis

The reactivity of chlorinated pyridazine derivatives varies depending on the substitution pattern. For example, the reactivity of 7-chloro-1,2-dihydropyrimido[5,4-e]-as-triazine with different nucleophiles led to various disubstituted products, demonstrating the compound's versatility in chemical reactions. The presence of certain substituents and the use of catalysts like silver oxide facilitated oxidative steps necessary for the formation of these products . The study of perchloroimidazo and perchlorotriazolopyridazine compounds revealed that nucleophilic substitutions are more likely to occur at the least hindered positions, which is crucial for designing targeted chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridazine derivatives are influenced by their molecular structure. The synthesized compounds often exhibit improved drug-like properties, such as solubility and oral absorption, which are essential for pharmaceutical applications . The crystalline structure, as well as the intermolecular interactions, play a significant role in the stability and reactivity of these compounds. For instance, the presence of intermolecular hydrogen bonds and halogen interactions can affect the compound's melting point, solubility, and reactivity .

Scientific Research Applications

  • Pyrimido[1,2-a]benzimidazoles

    • Field : Pharmacology
    • Application : These compounds are the basis of many natural and synthetic biologically active substances. More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
    • Methods : The synthetic strategy makes it possible to access pyrimido[1,2-a]benzimidazole derivatives in high yields .
    • Results : Over the past decades, the chemistry of aza-heterocycles has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine .
  • Pyrimido[1,2-a] benzimidazole derivatives

    • Field : Chemistry
    • Application : These derivatives are synthesized through a one-pot three-component condensation reaction .
    • Methods : The reaction involves 1H-benzimidazol-2-amine with p-chloro or bromobenzaldehyde and malononitrile .
    • Results : All these derivatives are characterized by FT-IR and HNMR spectroscopy analysis in addition to physical properties .
  • Pyrimido[1,2-b]indazole derivatives

    • Field : Medicinal Chemistry
    • Application : These derivatives are synthesized for use as PDE10A inhibitors .
    • Methods : The synthesis involves the cyclocondensation of aminoguanidine hydrochloride with succinic anhydride, followed by condensation with acetylacetone .
    • Results : The resulting pyrimido[1,2-b]indazol-4-ol derivative was prepared from the intermediate and 3-aminoindazole .
  • Pyrimido[1,2-a]benzimidazoles

    • Field : Pharmacology
    • Application : These compounds are the basis of many natural and synthetic biologically active substances. More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
    • Methods : The synthetic strategy makes it possible to access pyrimido[1,2-a]benzimidazole derivatives in high yields .
    • Results : Over the past decades, the chemistry of aza-heterocycles has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine .
  • Pyrimido[1,2-a]indoles

    • Field : Chemistry
    • Application : These derivatives are synthesized through a one-pot three-component condensation reaction .
    • Methods : The reaction involves 2-aminoindoles with terminal alkynes and benzoyl chlorides .
    • Results : All these derivatives are characterized by FT-IR and HNMR spectroscopy analysis in addition to physical properties .
  • Pyridazinone Derivatives

    • Field : Medicinal Chemistry
    • Application : The 4-amino derivative was used orally and found to be a more potent anti-inflammatory agent than aspirin .
  • Pyrimido[1,2-a]benzimidazoles

    • Field : Pharmacology
    • Application : These compounds are the basis of many natural and synthetic biologically active substances. More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
    • Methods : The synthetic strategy makes it possible to access pyrimido [1,2- a ]-benzimidazole derivatives in high yields .
    • Results : Over the past decades, the chemistry of aza-heterocycles has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine .
  • Pyrimido[1,2-a]indoles

    • Field : Chemistry
    • Application : These derivatives are synthesized through a one-pot three-component condensation reaction .
    • Methods : The reaction involves 2-aminoindoles with terminal alkynes and benzoyl chlorides .
    • Results : All these derivatives are characterized by FT-IR and HNMR spectroscopy analysis in addition to physical properties .
  • Pyridazinone Derivatives

    • Field : Medicinal Chemistry
    • Application : The 4-amino derivative was used orally and found to be a more potent anti-inflammatory agent than aspirin .

properties

IUPAC Name

7-chloropyrimido[1,2-b]pyridazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-1-2-6-9-7(12)3-4-11(6)10-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXYHYWWWQIEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=O)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349046
Record name 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one

CAS RN

88820-44-4
Record name 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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